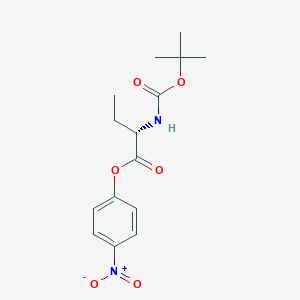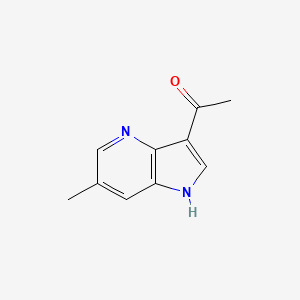![molecular formula C9H16N4 B1378007 2-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-8-amine CAS No. 1384429-13-3](/img/structure/B1378007.png)
2-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-8-amine
Overview
Description
The [1,2,4]triazolo[1,5-a]pyridine derivatives are a class of compounds that have attracted significant interest due to their various chemical and biological applications . They are known to exhibit a broad spectrum of biological activities, including antiviral, antimicrobial, and antifungal activities .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[1,5-a]pyridine derivatives often involves aromatic nucleophilic substitution . In one study, a series of these compounds were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .Molecular Structure Analysis
The molecular structure of [1,2,4]triazolo[1,5-a]pyridine derivatives can be confirmed using various spectroscopic techniques such as 1H NMR, 13C NMR, and HRMS .Chemical Reactions Analysis
The reactivity of [1,2,4]triazolo[1,5-a]pyridine derivatives can be influenced by various substituents on the ring. For example, the presence of a piperazine subunit or its isosteres can enhance the antimicrobial activity of the fused triazoles ring systems .Physical And Chemical Properties Analysis
The physical and chemical properties of [1,2,4]triazolo[1,5-a]pyridine derivatives can vary widely depending on the specific compound. Some derivatives have been found to possess remarkable carrier-transporting properties and excellent thermal stability .Scientific Research Applications
Molecular Structure and Crystallography
One study detailed the molecular and crystal structure of a closely related compound, illustrating the significance of crystallography in understanding the physical characteristics and potential applications of these molecules. The research highlighted the monoclinic symmetry and specific unit cell dimensions, emphasizing the importance of molecular arrangement and intermolecular interactions within the crystal lattice (Dolzhenko et al., 2011).
Synthesis Techniques
Research has also focused on the synthesis of derivatives like 1,2,3-Triazolo[4,5-b]pyridines and Pyrazolo[4,3-b]pyridines, showcasing methods for preparing these compounds efficiently. These studies provide insights into the chemical reactions and conditions favorable for synthesizing these structures, contributing to the development of new materials and pharmaceuticals (Ibrahim et al., 2011).
Computational Design and Docking Studies
Computational strategies, including hologram quantitative structure-activity relationship (HQSAR) and molecular docking studies, have been employed to understand the molecular requirements of derivatives as potential therapeutic agents. These approaches allow for the prediction of compound behavior in biological systems, aiding in the design of compounds with desired activity (Muñoz-Gutiérrez et al., 2016).
Antiproliferative Activity
Some derivatives have been explored for their antiproliferative activity against various cancer cell lines. This research identifies compounds that exhibit significant activity, suggesting their potential as therapeutic agents. The studies also attempt to understand the mechanisms underlying their activity, highlighting the importance of structural features in determining biological effects (Dolzhenko et al., 2008).
Mechanism of Action
Target of Action
The compound 2-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-8-amine belongs to the class of triazole compounds . Triazole compounds are known to interact with a variety of enzymes and receptors in the biological system, thus exhibiting versatile biological activities . .
Mode of Action
The mode of action of triazole compounds generally involves binding to their targets, leading to changes in the function of these targets
Biochemical Pathways
Triazole compounds can affect various biochemical pathways due to their ability to interact with different enzymes and receptors
Result of Action
The molecular and cellular effects of a compound’s action are typically observed as changes in cell behavior or function. While triazole compounds are known to exhibit a range of biological activities
Safety and Hazards
Future Directions
The [1,2,4]triazolo[1,5-a]pyridine scaffold has found numerous applications in medicinal chemistry and is considered a promising system for the development of new agents for the treatment of various diseases . Future research may focus on the design and synthesis of novel derivatives with improved potency and selectivity, as well as a better understanding of their mechanisms of action .
properties
IUPAC Name |
2-propan-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4/c1-6(2)8-11-9-7(10)4-3-5-13(9)12-8/h6-7H,3-5,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMRZKUTYLGRDJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN2CCCC(C2=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-8-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid](/img/structure/B1377924.png)

![Boc-D-threo-3-(benzo[1,3]dioxol-5-yl)serine](/img/structure/B1377927.png)

![(4aS,7aS)-tert-butyl hexahydro-1H-pyrrolo[3,4-b]pyridine-6(2H)-carboxylate](/img/structure/B1377930.png)




![5-Bromo-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B1377938.png)
![Tert-butyl 7-amino-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B1377939.png)


